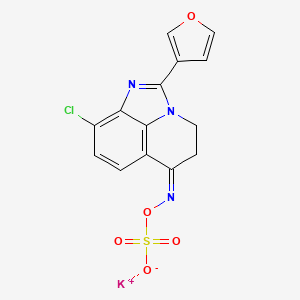

Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt

Description

This potassium salt is a derivative of hydroxylamine-O-sulfonic acid (HOSA) and belongs to the class of 4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one-6-oxime-O-sulfonic acid compounds. Its structure features:

- A 9-chloro substituent on the quinoline moiety, enhancing electrophilicity and stability.

- A 2-(3-furanyl) group, introducing a heteroaromatic ring with oxygen, which may influence electronic properties and solubility.

- A potassium counterion, improving solubility in polar solvents compared to free sulfonic acids.

Synthesis: The compound is synthesized via reaction of a 9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one precursor with HOSA in methanol/dichloromethane, followed by potassium carbonate treatment to form the potassium salt .

Properties

CAS No. |

134601-11-9 |

|---|---|

Molecular Formula |

C14H9ClKN3O5S |

Molecular Weight |

405.9 g/mol |

IUPAC Name |

potassium;[(Z)-[5-chloro-2-(furan-3-yl)-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene]amino] sulfate |

InChI |

InChI=1S/C14H10ClN3O5S.K/c15-10-2-1-9-11(17-23-24(19,20)21)3-5-18-13(9)12(10)16-14(18)8-4-6-22-7-8;/h1-2,4,6-7H,3,5H2,(H,19,20,21);/q;+1/p-1/b17-11-; |

InChI Key |

YDDZYFMDGMIMAO-CULRIWENSA-M |

Isomeric SMILES |

C\1CN2C3=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+] |

Canonical SMILES |

C1CN2C3=C(C1=NOS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

Hydroxylamine-O-sulfonic acid (HOSA) is typically prepared by sulfonation of hydroxylamine or hydroxylammonium salts with strong sulfonating agents such as chlorosulfonic acid or oleum in sulfuric acid. The process involves:

- Reacting hydroxylammonium sulfate or chloride with chlorosulfonic acid or oleum/sulfuric acid mixtures at elevated temperatures (90–130 °C).

- Maintaining the reaction mixture at this temperature for several hours (2–24 h) to ensure complete conversion.

- Cooling the reaction mixture gradually to crystallize the product.

- Isolating the crystalline HOSA by filtration and washing with suitable solvents to remove impurities.

This method yields crystalline hydroxylamine-O-sulfonic acid with high purity (>98%) and controlled particle size (50–110 μm), which is critical for downstream reactions and ease of handling.

Optimized Process Parameters

A preferred process example includes:

| Step | Conditions | Details |

|---|---|---|

| a. Reactants | Hydroxylammonium sulfate dissolved in sulfuric acid | Initial charge |

| b. Sulfonation | Metering 65% oleum at 105–115 °C over 0.5–3 h | Controlled addition to maintain temperature |

| c. Stirring | Maintain 105–115 °C for 6–10 h | Ensures complete reaction |

| d. Cooling | Cool to 20–30 °C over 6–9 h | Promotes crystallization |

| e. Isolation | Filter crystals, wash with methyl benzoate and ethyl acetate | Purification and drying |

Yield: ~78%, Purity: >98%, Particle size: ~90–106 μm.

Functionalization to N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene) Derivative

Formation of the Imidazoquinoline Moiety

The complex heterocyclic substituent is typically synthesized via multi-step organic synthesis involving:

- Construction of the imidazo[4,5,1-ij]quinoline core through cyclization reactions of appropriate precursors such as substituted diamines and aldehydes or ketones.

- Introduction of the 9-chloro and 3-furanyl substituents via selective halogenation and coupling reactions.

- Reduction steps to achieve the 4,5-dihydro state of the imidazoquinoline ring.

These steps require careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, to ensure regioselectivity and yield.

Coupling with Hydroxylamine-O-sulfonic Acid

The N-substitution of hydroxylamine-O-sulfonic acid with the imidazoquinoline derivative is achieved by:

- Reacting the prepared imidazoquinoline intermediate with hydroxylamine-O-sulfonic acid under controlled conditions to form the N-ylidene linkage.

- Using potassium salts or potassium bases to neutralize and isolate the potassium salt form of the final compound.

This step often involves:

- Solvent systems such as dimethylformamide (DMF) or other polar aprotic solvents.

- Temperature control to avoid decomposition of sensitive functional groups.

- Purification by crystallization or chromatography to obtain the pure potassium salt.

Summary Table of Preparation Steps

Research Findings and Considerations

- The purity and particle size of hydroxylamine-O-sulfonic acid significantly affect the efficiency of subsequent functionalization reactions. Larger, well-defined crystals facilitate easier handling and higher yields.

- The use of oleum/sulfuric acid mixtures for sulfonation is preferred over chlorosulfonic acid due to better control over crystal quality and purity.

- The complex heterocyclic substituent requires precise synthetic control to avoid side reactions, especially during halogenation and cyclization steps.

- Potassium salt formation improves the stability and solubility profile of the final compound, which is important for its application in further chemical or pharmaceutical processes.

Chemical Reactions Analysis

2.1. Conversion of Aldehydes to Nitriles

HOSA reacts with aldehydes at elevated temperatures to form nitriles by eliminating sulfuric acid from the intermediate oxime-O-sulfonate .

2.2. Formation of Oximes

Aliphatic ketones react with HOSA to form oximes in high yields. Arylalkyl ketones undergo a Beckmann rearrangement to form amides .

2.3. Aziridination Reactions

HOSA is used in Rh(II)-catalyzed aziridination reactions of olefins, providing N–H and N–alkyl aziridines with good yields and selectivity .

Potential Reactions of the Specific Compound

Given the lack of specific information on "Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt," we can speculate on potential reactions based on HOSA's general reactivity:

-

Nucleophilic Substitution : The compound might participate in nucleophilic substitution reactions due to the presence of the sulfonic acid group.

-

Electrophilic Attack : The imidazoquinoline moiety could be susceptible to electrophilic attack, potentially leading to further functionalization.

Data Tables

Since specific data on the compound is not available, here is a general table summarizing some common reactions of HOSA:

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Aldehyde to Nitrile | Aldehyde + HOSA | Elevated Temperature | Nitrile |

| Ketone to Oxime | Ketone + HOSA | Room Temperature | Oxime |

| Aziridination | Olefin + HOSA + Rh(II) Catalyst | HFIP, Room Temperature | Aziridine |

Scientific Research Applications

Amination Reactions

Hydroxylamine-O-sulfonic acid is employed in amination reactions where it acts as a source of amine groups. This functionality is crucial for synthesizing various nitrogen-containing compounds, including hydrazines and substituted hydrazines through reactions with ammonia or amines .

Formation of Oximes and Nitriles

The compound reacts with aldehydes and ketones to produce oximes. Under specific conditions, these oximes can be converted to nitriles, which are valuable intermediates in organic synthesis. For instance, aliphatic ketones yield oximes in high yields at room temperature, while arylalkyl ketones undergo Beckmann rearrangement to form amides .

Synthesis of Heterocycles

HOSA is instrumental in the synthesis of various heterocyclic compounds. It has been utilized to create imidazoquinolines and other nitrogen-rich heterocycles through tandem nucleophilic addition-electrophilic amination reactions . These heterocycles are often bioactive and serve as potential drug candidates.

Reductive Deamination

The compound can facilitate reductive deamination reactions, which are essential for modifying amino acids and other nitrogen-containing substrates into their corresponding carbonyl derivatives . This reaction pathway is significant for the synthesis of pharmaceuticals.

Case Study 1: Synthesis of Imidazoquinolines

Research has demonstrated that hydroxylamine-O-sulfonic acid can be used to synthesize imidazoquinoline derivatives that act as protein kinase inhibitors. These compounds have shown promise in treating diseases associated with protein kinase activity .

Case Study 2: Formation of Benzisoxazoles

A notable application involves the production of 1,2-benzisoxazole from 2-hydroxybenzaldehyde using hydroxylamine-O-sulfonic acid. This reaction highlights the reagent's ability to facilitate cyclization processes that yield complex structures relevant in drug design .

Data Table: Summary of Reactions Involving Hydroxylamine-O-sulfonic Acid

| Reaction Type | Substrates | Products | Conditions |

|---|---|---|---|

| Amination | Ammonia/Amine + HOSA | Hydrazines/Substituted Hydrazines | Varies (often mild conditions) |

| Oxime Formation | Aldehydes/Ketones + HOSA | Oximes | Room temperature |

| Nitrile Formation | Oximes + Acid | Nitriles | Elevated temperature |

| Heterocycle Synthesis | Various substrates | Imidazoquinolines/Heterocycles | Varies (often involves tandem reactions) |

Mechanism of Action

The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Physical and Chemical Properties

- Melting Points: Amino-substituted analogs (e.g., 1-amino-4-nitro-1,2,3-triazole) melt at ~100°C , while sulfonic acid derivatives (e.g., target compound) decompose at higher temperatures due to ionic character .

- Solubility: The potassium salt enhances solubility in polar solvents (e.g., water, methanol) compared to free acids or sodium salts, critical for pharmaceutical formulations .

Mechanistic Insights

- Beckmann Rearrangement : HOSA-derived oxime sulfonates (e.g., target compound) can undergo Beckmann rearrangements to form amides, though competing byproducts may arise under acidic conditions .

Challenges and Limitations

Biological Activity

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile reagent in organic chemistry, particularly known for its dual functionality as both a nucleophile and an electrophile. Its derivatives, including the potassium salt of N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene), have garnered attention for their potential biological activities. This article explores the biological activity of this compound through various studies and findings.

HOSA is formed by the sulfonation of hydroxylamine with oleum, resulting in a hygroscopic white solid that is soluble in water and methanol. It has applications in the synthesis of nitrogen-containing heterocycles and is particularly effective in converting carbonyl compounds into oxime-O-sulfonates . The potassium salt form enhances its stability and solubility in various solvents, making it suitable for biological applications.

Anticancer Potential

Recent studies indicate that HOSA derivatives exhibit significant potential in anticancer therapy. The compound's ability to form reactive intermediates allows it to interact with biological macromolecules such as DNA and proteins. For instance, HOSA has been utilized to synthesize various heterocyclic compounds that demonstrate cytotoxic effects against cancer cell lines .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| HOSA Derivative 1 | Antitumor | Various cancer cell lines | |

| HOSA Derivative 2 | Antiviral | Viral replication processes | |

| HOSA Derivative 3 | Antimicrobial | Bacterial strains |

The mechanism by which HOSA derivatives exert their biological effects often involves the formation of DNA cross-links or the induction of oxidative stress within cells. For example, studies have shown that certain hydroxylated compounds derived from HOSA can lead to DNA strand breaks and other forms of genotoxicity . This property is crucial in the context of cancer treatment, where inducing DNA damage in malignant cells can lead to apoptosis.

Study on Antitumor Activity

In a comparative study assessing the antitumor activity of hydroxylated chloroethylnitrosoureas, it was found that specific modifications to the structure significantly enhanced therapeutic efficacy while reducing toxicity. The study highlighted that compounds with hydroxylamine functionalities showed improved interactions with DNA, leading to higher rates of tumor cell apoptosis compared to their non-hydroxylated counterparts .

Synthesis of Quinoline Derivatives

Another research effort focused on synthesizing quinoline derivatives using HOSA as a key reagent. These derivatives were evaluated for their activity at the GABAA receptor site, which is implicated in various neurological disorders. The findings suggested that these compounds could serve as potential therapeutic agents for treating anxiety and other related conditions .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The compound can be synthesized using hydroxylamine-O-sulfonic acid (HOSA) as a key reagent. For example, HOSA reacts with substituted quinoline derivatives under controlled acidic conditions to form the imidazo-quinoline core. Critical steps include:

- Amination : Use HOSA in anhydrous solvents (e.g., acetonitrile) at 0–5°C to avoid decomposition .

- Cyclization : Catalytic hydrogenation or acid-mediated cyclization to stabilize the fused heterocyclic structure .

- Purification : Column chromatography or recrystallization in methanol/water mixtures to isolate the potassium salt form .

Key Data :

| Step | Reagents/Conditions | Yield (%) | Characterization Method |

|---|---|---|---|

| Amination | HOSA, 0°C, MeCN | 65–75 | ¹H NMR, MS |

| Cyclization | H₂/Pd-C, HCl | 80–85 | HPLC, IR |

Q. How can the purity and stability of this compound be validated during storage?

- Iodometric Titration : Quantify active HOSA-derived functional groups to assess decomposition (target: >98% purity) .

- Storage : Maintain at 0°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Stability Testing : Monitor via periodic NMR or LC-MS over 6 months to detect degradation products (e.g., sulfonic acid byproducts) .

Q. What spectroscopic methods are most effective for structural confirmation?

- ¹H/¹³C NMR : Identify characteristic peaks for the imidazo-quinoline core (e.g., aromatic protons at δ 7.2–8.5 ppm) and furanyl substituents (δ 6.5–7.0 ppm) .

- High-Resolution MS : Confirm molecular ion [M+K]⁺ with <2 ppm mass error .

- IR Spectroscopy : Detect sulfonic acid O-S-O stretching (1200–1250 cm⁻¹) and N-H bending (1600 cm⁻¹) .

Advanced Research Questions

Q. How does the compound participate in stereospecific aziridination reactions?

The potassium salt acts as a nitro-free aminating agent in Rh(II)-catalyzed aziridination of unactivated olefins. Key insights:

- Mechanism : HOSA generates a nitrene intermediate that inserts into C=C bonds with retention of stereochemistry .

- Substrate Scope : Electron-deficient olefins yield N-alkyl aziridines (70–90% yield), while styrenes form N-H aziridines .

Reaction Optimization :

| Catalyst | Temp (°C) | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|

| Rh₂(Oct)₄ | 25 | 85 | 95:5 |

| Cu(OTf)₂ | 40 | 60 | 80:20 |

Q. What computational models explain its electronic behavior in catalytic systems?

- DFT Studies : Reveal dimeric HOSA structures stabilize transition states during amination. The sulfonic acid group enhances electrophilicity at nitrogen, favoring nitrene formation .

- TAO-DFT : Predicts charge distribution in the imidazo-quinoline core, showing electron-deficient regions at the 9-chloro substituent, critical for binding kinase targets .

Q. How does it function in synthesizing antitumor agents?

The compound serves as a precursor for pyrrolo-triazine kinase inhibitors:

- Biological Activity : Inhibits VEGF receptor phosphorylation (IC₅₀ = 0.2–1.5 µM) .

- Structure-Activity Relationship (SAR) : Chlorine at position 9 enhances binding affinity, while the furanyl group improves solubility .

In Vivo Data :

| Derivative | Tumor Suppression (%) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| 9-Cl-Furanyl | 75 | >500 |

| 9-H-Furanyl | 40 | >1000 |

Q. How can contradictions in experimental data (e.g., reaction yields) be resolved?

- Case Study : Discrepancies in aziridine yields (60–90%) arise from competing hydrolysis. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.